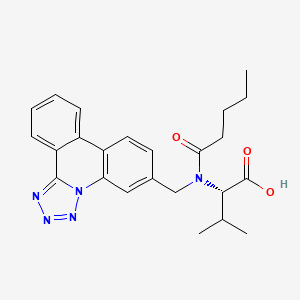

Phenanthridin-6-ylmethyl Valsartan

Description

Overview of Valsartan (B143634) as an Angiotensin II Receptor Blocker (ARB) in Renin-Angiotensin System (RAS) Modulation

Valsartan is an orally active and specific angiotensin II receptor blocker (ARB) that is widely used in the management of hypertension, heart failure, and diabetic kidney disease. patsnap.comwikipedia.org It exerts its therapeutic effects by selectively blocking the angiotensin II type 1 (AT1) receptor, thereby inhibiting the actions of angiotensin II. patsnap.comwikipedia.orgdrugbank.com Angiotensin II is a potent vasoconstrictor and the primary active hormone in the Renin-Angiotensin System (RAS), a critical regulator of blood pressure and cardiovascular homeostasis. patsnap.comnih.gov

The RAS cascade begins with the release of renin from the kidneys in response to low blood pressure or decreased sodium levels. patsnap.com Renin then cleaves angiotensinogen (B3276523) to form angiotensin I, which is subsequently converted to angiotensin II by the angiotensin-converting enzyme (ACE). patsnap.com Angiotensin II binds to AT1 receptors, leading to a series of physiological responses that increase blood pressure, including vasoconstriction, stimulation of aldosterone (B195564) secretion (which promotes sodium and water retention), and cardiac stimulation. patsnap.comdrugbank.com

By acting as a competitive antagonist at the AT1 receptor, valsartan prevents these effects of angiotensin II, resulting in vasodilation, reduced aldosterone secretion, and a decrease in blood pressure. patsnap.comdrugbank.com This targeted mechanism of action makes valsartan an effective agent for modulating the RAS and managing cardiovascular conditions. uscjournal.comnih.gov

Significance of Pharmaceutical Impurity Profiling and Degradation Product Characterization in Medicinal Chemistry

The safety, quality, and efficacy of pharmaceutical products are of paramount importance. longdom.orgijpsjournal.com Impurity profiling, which involves the identification, quantification, and characterization of impurities in a drug substance or product, is a critical component of pharmaceutical quality assurance. longdom.orgnumberanalytics.com Impurities can originate from various sources, including the manufacturing process, raw materials, or the degradation of the active pharmaceutical ingredient (API) over time. numberanalytics.comnih.gov

The presence of impurities, even in trace amounts, can significantly impact a drug's stability and safety profile. longdom.orgnih.gov Degradation products, a key class of impurities, are formed when the API breaks down due to factors such as light, heat, humidity, or interaction with excipients. synthinkchemicals.comijpsjournal.com The characterization of these degradation products is essential for several reasons:

Safety Assessment: Degradation products may have different pharmacological or toxicological properties than the parent drug, potentially leading to adverse effects. longdom.org

Stability Indicating Methods: Understanding degradation pathways is crucial for developing stability-indicating analytical methods that can accurately measure the active ingredient in the presence of its degradation products. akjournals.comakjournals.com

Regulatory Compliance: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines, such as those from the International Council for Harmonisation (ICH), that mandate the identification and control of impurities. gmpinsiders.comeuropa.eufda.govich.orgfda.gov

Process Optimization and Shelf-Life Determination: Knowledge of degradation helps in optimizing manufacturing processes and establishing appropriate storage conditions and shelf-life for the drug product. globalpharmatek.com

Advanced analytical techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are instrumental in the isolation and structural elucidation of these degradation products. nih.govnih.govresearchgate.net

Identification of Phenanthridin-6-ylmethyl Valsartan as a Photodegradation Product of Valsartan

Forced degradation studies are a key part of the drug development process, designed to identify potential degradation products that could form under various stress conditions. ijpsjournal.comresearchgate.net These studies expose the drug substance to conditions such as acid and base hydrolysis, oxidation, heat, and light. akjournals.comnih.gov

In the case of valsartan, studies have shown that it is susceptible to degradation under different conditions, including acid hydrolysis, oxidation, and photolysis. akjournals.comresearchgate.net When exposed to UV-visible radiation, valsartan undergoes photodegradation, leading to the formation of several degradation products. nih.govresearchgate.netmdpi.com

One such photodegradation product has been identified as This compound . Its formation involves a complex series of reactions initiated by light exposure. nih.gov The identification and characterization of this and other degradation products are crucial for ensuring the quality and safety of valsartan-containing medications. scielo.brresearchgate.netresearchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C24H27N5O3 |

|---|---|

Molecular Weight |

433.5 g/mol |

IUPAC Name |

(2S)-3-methyl-2-[pentanoyl(tetrazolo[1,5-f]phenanthridin-6-ylmethyl)amino]butanoic acid |

InChI |

InChI=1S/C24H27N5O3/c1-4-5-10-21(30)28(22(15(2)3)24(31)32)14-16-11-12-18-17-8-6-7-9-19(17)23-25-26-27-29(23)20(18)13-16/h6-9,11-13,15,22H,4-5,10,14H2,1-3H3,(H,31,32)/t22-/m0/s1 |

InChI Key |

WTOMWKQRLUEBQX-QFIPXVFZSA-N |

Isomeric SMILES |

CCCCC(=O)N(CC1=CC2=C(C=C1)C3=CC=CC=C3C4=NN=NN24)[C@@H](C(C)C)C(=O)O |

Canonical SMILES |

CCCCC(=O)N(CC1=CC2=C(C=C1)C3=CC=CC=C3C4=NN=NN24)C(C(C)C)C(=O)O |

Origin of Product |

United States |

Formation Pathways and Comprehensive Stress Degradation Studies of Valsartan Leading to Phenanthridin 6 Ylmethyl Valsartan

Photodegradation Mechanisms and Conditions Favoring Phenanthridin-6-ylmethyl Valsartan (B143634) Formation

Photostability studies are crucial for understanding how light exposure can impact a drug's quality. In the case of Valsartan, photodegradation is a primary pathway for the formation of impurities, including the phenanthridine (B189435) derivative. conicet.gov.arresearchgate.net This process is a light-induced intramolecular cyclization, a plausible degradation route due to the close spatial relationship between the tetrazole and biphenyl (B1667301) moieties of the Valsartan molecule. fu-berlin.de

Exposure of Valsartan to UV-Vis radiation, particularly wavelengths greater than 320 nm, has been shown to yield previously unknown degradation products. nih.gov Studies have utilized various light sources, including 150 W Hg medium pressure UV lamps and combinations of UV and fluorescent light, to investigate these pathways. fu-berlin.deacgpubs.org To mimic real-world conditions and adhere to ICH Q1B guidelines, experiments are often conducted using Pyrex equipment to filter out radiation below 320 nm. fu-berlin.de

The solvent system used during irradiation also plays a role. Forced degradation studies have been performed in solutions such as tert-butanol/water and acetonitrile (B52724). fu-berlin.de Research indicates that significant degradation occurs under photolytic conditions, leading to the generation of at least two primary degradants. conicet.gov.ar One notable pathway involves an intramolecular cyclization of Valsartan's biphenyl tetrazole structure to form the phenanthridine core. fu-berlin.de This transformation is thermodynamically favored as it increases the planarity and extends the conjugated system of the molecule. fu-berlin.de

The presence of oxygen can influence the pathways of photolytic degradation. Studies have been conducted under both aerobic and anaerobic conditions to elucidate these effects. fu-berlin.de Irradiation under aerobic (oxygen-present) conditions has been shown to open up additional degradative pathways, leading to previously uncharacterized decomposition products. researchgate.net

Investigation of Hydrolytic Degradation Pathways (Acidic, Alkaline, and Neutral Conditions)

Forced degradation studies under hydrolytic conditions (acidic, alkaline, and neutral) are essential for establishing the stability profile of a drug. For Valsartan, significant degradation has been observed under acidic conditions, particularly when refluxed with hydrochloric acid (HCl). conicet.gov.aracgpubs.org This treatment typically yields a specific degradation product resulting from hydrolysis, which has been identified as a synthetic intermediate of the drug. conicet.gov.ar

Conversely, Valsartan demonstrates considerable stability under neutral and alkaline (basic) conditions, even with heating. conicet.gov.arresearchgate.net Some studies report no degradation under alkaline hydrolysis, while others show that the rate of degradation is significantly attenuated at neutral or alkaline pH compared to acidic pH. nih.govresearchgate.net It is important to note that the formation of Phenanthridin-6-ylmethyl Valsartan is primarily a photolytic process, and it is not typically reported as a product of hydrolytic degradation. conicet.gov.arfu-berlin.de However, one study did report the formation of a phenanthridine derivative by refluxing Valsartan under basic conditions. fu-berlin.de

Thermal Stress Degradation and Its Contribution to Impurity Formation

Thermal stress testing evaluates the stability of a drug at elevated temperatures. In the solid state, Valsartan has been subjected to dry heat conditions, with some studies showing it to be stable. conicet.gov.arthepharmajournal.com For instance, heating the drug powder at 50°C for 8 hours did not result in significant decomposition. acgpubs.org However, other reports indicate that some degradation can occur under thermal stress, although it is generally less pronounced than photolytic or severe acidic degradation. nih.govpnrjournal.com The formation of this compound is not commonly associated with thermal stress alone; it is predominantly a photochemically induced transformation. conicet.gov.arfu-berlin.de

Catalytic Effects of Formulation Excipients and Trace Impurities on Degradation Kinetics

The interaction between an active pharmaceutical ingredient (API) and the excipients within a formulation can impact the drug's stability. While specific studies detailing the catalytic effect of excipients on the formation of this compound are limited, broader research indicates that excipients can influence degradation. For example, studies have shown that Valsartan is incompatible with certain excipients like crospovidone and hypromellose, which can lead to an increase in degradation products. researchgate.net

Furthermore, photocatalytic studies, while not directly replicating formulation conditions, demonstrate the principle of catalytic degradation. The use of semiconductor catalysts like TiO2 and g-C3N4 significantly accelerates Valsartan's degradation compared to direct photolysis alone. mdpi.comresearchgate.net These catalysts generate highly reactive species that drive the degradation process, which includes the formation of cyclized derivatives similar to the phenanthridine structure. mdpi.comresearchgate.net This suggests that trace impurities with catalytic properties, such as metal ions, could potentially influence the rate and pathway of degradation in the final drug product, although more specific research is needed in this area.

Isolation, Advanced Identification, and Structural Elucidation of Phenanthridin 6 Ylmethyl Valsartan

Chromatographic Methodologies for Isolation and Enrichment of the Degradation Product.nih.govnih.govnih.gov

The initial step in the characterization of any degradation product is its isolation from the complex mixture of the parent drug and other impurities. Chromatographic techniques are paramount for achieving the high degree of purity required for spectroscopic analysis.

Preparative High-Performance Liquid Chromatography (HPLC) and Flash Chromatography.nih.govnih.gov

Preparative HPLC is a cornerstone technique for the isolation of impurities in sufficient quantities for structural analysis. researchgate.netresearchgate.net In the case of Phenanthridin-6-ylmethyl Valsartan (B143634), a method is developed based on the principles of reverse-phase chromatography, which separates compounds based on their hydrophobicity. acgpubs.org A C18 column is a common choice for this purpose, providing excellent resolving power for a wide range of molecular polarities. acgpubs.orgscielo.brthepharmajournal.com

Flash chromatography can serve as a preliminary purification step, especially when larger quantities of the crude degraded material are available. This technique is faster and more economical than preparative HPLC for initial enrichment, using a stationary phase like silica (B1680970) gel and a solvent gradient to separate the components. nih.gov For complex separations, a multi-step approach involving both flash chromatography and preparative HPLC may be employed to achieve the desired purity of the isolate. researchgate.net

Optimization of Chromatographic Parameters for Impurity Separation.nih.govnih.govnih.gov

Achieving a clean separation between Valsartan and the closely related Phenanthridin-6-ylmethyl Valsartan requires meticulous optimization of several chromatographic parameters. The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), is a critical factor. thepharmajournal.comhrpub.org The pH of the aqueous phase is adjusted to control the ionization state of the acidic and basic functional groups within the molecules, thereby influencing their retention times. nih.gov

A gradient elution program, where the proportion of the organic solvent is gradually increased over time, is often necessary to resolve complex mixtures containing compounds with a wide range of polarities. nih.govresearchgate.net Other key parameters that are fine-tuned include the flow rate, column temperature, and detection wavelength to ensure optimal resolution, peak shape, and sensitivity. nih.govhrpub.org The goal is to develop a robust method that can consistently separate the target impurity from the parent drug and other degradation byproducts. researchgate.net

Comprehensive Spectroscopic Characterization Techniques for Structure Determination.nih.govnih.govasianjpr.comekb.eg

Once the this compound impurity has been isolated in a pure form, a suite of spectroscopic techniques is employed to unambiguously determine its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC, NOESY).nih.govasianjpr.comrsc.org

NMR spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments provides a detailed picture of the molecular framework.

¹H NMR: This experiment identifies all the hydrogen atoms in the molecule, providing information about their chemical environment, multiplicity (splitting patterns), and integration (the number of protons).

¹³C NMR: This provides a count of the unique carbon atoms in the molecule and information about their chemical environment (e.g., aliphatic, aromatic, carbonyl). researchgate.net

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton couplings, helping to establish connectivity between adjacent protons in a spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, aiding in the assignment of carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton and identifying quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, providing valuable information about the three-dimensional structure and stereochemistry of the molecule.

The following tables represent plausible NMR data for this compound, based on the known structure of Valsartan and the proposed cyclization.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.5 - 7.2 | m | 8H | Aromatic Protons (Phenanthridine & Biphenyl) |

| 4.8 - 4.5 | m | 2H | -CH₂- (bridging methylene) |

| 4.2 | d | 1H | α-CH (Valine moiety) |

| 2.8 - 2.5 | m | 2H | -CH₂- (Pentyl chain) |

| 2.2 | m | 1H | β-CH (Valine moiety) |

| 1.6 - 1.2 | m | 4H | -CH₂-CH₂- (Pentyl chain) |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 175.0 | C=O (Carboxyl) |

| 172.5 | C=O (Amide) |

| 160.0 - 120.0 | Aromatic Carbons |

| 65.0 | α-C (Valine moiety) |

| 50.0 | -CH₂- (bridging methylene) |

| 35.0 | -CH₂- (Pentyl chain) |

| 30.0 | β-C (Valine moiety) |

| 28.0 - 22.0 | -CH₂-CH₂- (Pentyl chain) |

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).nih.govnih.govekb.eg

HRMS provides a highly accurate measurement of the molecular weight of the impurity, allowing for the determination of its elemental composition. asianpubs.org This is a critical piece of evidence in confirming the molecular formula. LC-MS/MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. scielo.brresearchgate.net In MS/MS mode, the isolated molecular ion of the impurity is fragmented, and the resulting fragment ions provide valuable structural information, helping to confirm the connectivity of different parts of the molecule. researchgate.netscirp.org The fragmentation pattern of this compound would be compared to that of the parent drug to identify structural modifications. shopshimadzu.com

Table 3: Plausible HRMS and LC-MS/MS Data for this compound

| Technique | Ion | m/z (mass-to-charge ratio) | Interpretation |

|---|---|---|---|

| HRMS | [M+H]⁺ | 408.2231 | Corresponds to the elemental composition C₂₄H₂₉N₃O₃, confirming the loss of N₂ from Valsartan. |

| LC-MS/MS | Precursor Ion | 408.2 | Protonated molecular ion of the impurity. |

| Product Ion | 207.1 | Fragment corresponding to the biphenyl (B1667301) moiety. |

Infrared (IR) Spectroscopy for Functional Group Analysis.nih.govasianjpr.com

IR spectroscopy is used to identify the functional groups present in a molecule. ekb.eg By comparing the IR spectrum of the impurity with that of Valsartan, changes in functional groups can be detected. For this compound, the most significant expected change would be the disappearance of the characteristic absorptions associated with the tetrazole ring and the appearance of new bands corresponding to the newly formed phenanthridine (B189435) ring system. nih.govresearchgate.net The presence of carbonyl (C=O) stretches from the carboxylic acid and amide groups, as well as C-H and N-H stretches, would also be confirmed. researchgate.net

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

|---|---|

| 3400-3200 | O-H stretch (Carboxylic acid) |

| 3050-3000 | Aromatic C-H stretch |

| 2960-2850 | Aliphatic C-H stretch |

| 1730 | C=O stretch (Carboxylic acid) |

| 1650 | C=O stretch (Amide) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique employed in the characterization of pharmaceutical compounds, providing insights into their electronic transitions and the nature of their chromophoric systems. In the context of Valsartan and its derivatives, UV-Vis spectroscopy is often used in conjunction with High-Performance Liquid Chromatography (HPLC) for detection and quantification.

For Valsartan itself, the UV absorption spectrum exhibits distinct characteristics. In a solution of methanol and water, Valsartan shows a maximum absorbance (λmax) at approximately 250 nm. researchgate.netjocpr.comajpaonline.com This absorption is attributed to the electronic transitions within the biphenyl and tetrazole moieties of the molecule. The specific λmax can vary slightly depending on the solvent used, with values around 248 nm and 252 nm also being reported. ajpaonline.comrjpbcs.com

While specific UV-Vis spectral data for isolated this compound is not extensively detailed in the available literature, its formation from Valsartan involves significant alteration of the chromophore. The cyclization of the biphenyl-tetrazole structure into a phenanthridine ring system would be expected to produce a noticeable shift in the absorption spectrum. The extended conjugation in the phenanthridine core would likely result in a bathochromic shift (a shift to longer wavelengths) compared to the parent Valsartan molecule. This change in the UV-Vis profile is a key indicator used in HPLC with photodiode array (PDA) detection to distinguish degradation products from the active pharmaceutical ingredient. scielo.br

Table 1: UV-Vis Absorption Data for Valsartan

| Compound | Solvent | λmax (nm) | Reference |

| Valsartan | Methanol:Water (1:1) | 250 | researchgate.net |

| Valsartan | Methanol | 250 | jocpr.com |

| Valsartan | Methanol:Water | 248.21 | ajpaonline.com |

| Valsartan | 99.98% Ethanol | 252 | rjpbcs.com |

X-ray Crystallography for Definitive Solid-State Structure Confirmation

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This technique provides precise information on bond lengths, bond angles, and conformational geometry, which is invaluable for the definitive structural confirmation of pharmaceutical compounds and their impurities.

For the parent drug, Valsartan, X-ray diffraction studies have been conducted to characterize its crystalline form. nih.gov These studies reveal intense peaks of crystallinity, confirming its ordered solid-state structure. However, based on the available scientific literature, X-ray crystallographic analysis has not been specifically reported for the isolated impurity, this compound or its related phenanthridine derivatives. The isolation of these impurities is often in small quantities, which can make growing suitable single crystals for X-ray diffraction challenging. Therefore, the structural elucidation of these compounds has primarily relied on spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net

Elucidation of Intermediates and Related Degradation Compounds

The formation of this compound is a consequence of the degradation of Valsartan, particularly under photolytic stress. Research into the forced degradation of Valsartan has identified several key intermediates and related compounds, shedding light on the transformation pathway.

A significant study on the photodegradation of Valsartan reported the isolation and characterization of two primary degradation products (DP-1 and DP-2) when the drug was exposed to UV-vis radiation (λ > 320 nm). nih.govresearchgate.net The structures of these impurities were elucidated using a combination of Infrared (IR) spectroscopy, NMR, and MS.

DP-1: N-[2'-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-N-isobutylpentanamide This degradation product arises from the decarboxylation of Valsartan. nih.govresearchgate.net

DP-2: N-(diazirino[1,3-f]phenanthridin-4-ylmethyl)-N-isobutylpentanamide This compound, a phenanthridine derivative, is formed from the further degradation of DP-1. The proposed mechanism involves the loss of nitrogen from the tetrazole ring of DP-1, followed by a concomitant cyclization to create the tetracyclic phenanthridine structure. nih.govresearchgate.net This cyclization is a key step in the formation of the phenanthridine core.

Further studies on the photocatalytic degradation of Valsartan using catalysts such as TiO2 have also indicated cyclization as a major degradation pathway. mdpi.com Under acidic hydrolysis conditions, Valsartan has been shown to degrade into products with m/z values of 352 and 306, indicating cleavage of the molecule, though these are not on the direct pathway to phenanthridine formation. scielo.br

The identification of these intermediates and degradation products is crucial for understanding the stability of Valsartan and for the development of stable pharmaceutical formulations.

Table 2: Key Degradation Products of Valsartan Under Photodegradation**

| Degradation Product | Chemical Name | Formation Pathway | Reference |

| DP-1 | N-[2'-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-N-isobutylpentanamide | Decarboxylation of Valsartan | nih.govresearchgate.net |

| DP-2 | N-(diazirino[1,3-f]phenanthridin-4-ylmethyl)-N-isobutylpentanamide | Loss of nitrogen from the tetrazole ring of DP-1 and subsequent cyclization | nih.govresearchgate.net |

Mechanistic Insights into the Chemical Transformation Leading to Phenanthridin 6 Ylmethyl Valsartan

Proposed Reaction Mechanisms for Tetrazole Ring Transformation and Cyclization to Phenanthridine (B189435)

The transformation of the tetrazole ring in valsartan (B143634) to a phenanthridine structure is a key step in the formation of phenanthridin-6-ylmethyl valsartan. Research indicates that this process is initiated by the absorption of light, leading to the cleavage of the tetrazole ring. mdpi.comresearchgate.net The close proximity of the tetrazole and biphenyl (B1667301) moieties in the valsartan molecule makes an intramolecular cyclization a plausible degradation pathway. fu-berlin.de

One proposed mechanism involves the photo-induced loss of nitrogen from the tetrazole ring. A study on the photostability of valsartan identified a degradation product, N-(diazirino[1,3-f]phenanthridin-4-ylmethyl)-N-isobutylpentanamide (DP-2), which is formed through the loss of nitrogen from the tetrazole moiety, followed by cyclization to create a tetracyclic diazacyclopropene derivative. nih.gov This finding strongly supports the hypothesis that the tetrazole ring is the reactive center for the cyclization process.

Further investigations into the light-induced degradation of valsartan have proposed the direct formation of a phenanthridine core. fu-berlin.de These studies, utilizing UPLC-HRMS, have identified cyclization products that are characterized as phenanthridine derivatives. The proposed mechanism for the formation of these phenanthridine compounds likely involves the generation of highly reactive intermediates.

A plausible reaction sequence, based on analogous photochemical reactions, can be proposed:

Photoexcitation: The valsartan molecule absorbs UV radiation, leading to an excited state.

Tetrazole Ring Cleavage: The excited tetrazole ring undergoes cleavage, potentially leading to the extrusion of a molecule of nitrogen (N₂). This step is a common feature in the photochemistry of tetrazoles. mdpi.com

Formation of a Reactive Intermediate: The cleavage of the tetrazole ring is thought to generate a reactive intermediate, such as a nitrene or a diradical species, on the biphenyl ring system.

Intramolecular Cyclization: This highly reactive intermediate then undergoes an intramolecular electrophilic attack on the adjacent phenyl ring of the biphenyl group.

Aromatization: The resulting cyclized intermediate subsequently undergoes aromatization to form the stable phenanthridine ring system.

The following table summarizes the key degradation products of valsartan identified in photodegradation studies, which support the proposed cyclization pathway.

| Degradation Product | Chemical Name | Analytical Method | Reference |

| DP-2 | N-(diazirino[1,3-f]phenanthridin-4-ylmethyl)-N-isobutylpentanamide | HPLC, IR, NMR, MS | nih.gov |

| Phenanthridine 4 | Structure proposed based on UPLC-HRMS data | UPLC-HRMS | fu-berlin.de |

| Phenanthridine 5 | Decarboxylated derivative of Phenanthridine 4 | UPLC-HRMS | fu-berlin.de |

Role of Radical Pathways in Photodegradation Chemistry

Radical pathways are believed to play a crucial role in the photodegradation of valsartan and the subsequent formation of phenanthridine derivatives. Studies on the photocatalytic degradation of valsartan have demonstrated the involvement of reactive oxygen species, particularly hydroxyl radicals (•OH) and positive holes (h+), in the degradation process. researchgate.netmdpi.com

The generation of radical species is a key step in initiating the chemical transformations. For instance, hydroxyl radicals can abstract a hydrogen atom from the valsartan molecule or add to the aromatic rings, leading to the formation of radical intermediates. mdpi.com These radical intermediates are highly reactive and can undergo a variety of subsequent reactions, including intramolecular cyclization.

The proposed mechanism involving radical pathways can be outlined as follows:

Initiation: The process begins with the generation of radicals, either through the interaction of valsartan with photogenerated reactive oxygen species or through direct photolysis of the valsartan molecule.

Radical Formation on the Biphenyl System: A radical is formed on the biphenyl moiety of the valsartan molecule. This could occur through hydrogen abstraction or addition of a hydroxyl radical to one of the phenyl rings.

Intramolecular Radical Cyclization: The radical on the biphenyl system can then attack the adjacent phenyl ring in an intramolecular fashion. This type of radical-mediated cyclization is a well-established method for the formation of polycyclic aromatic systems. nih.gov

Formation of the Phenanthridine Core: The cyclized radical intermediate can then undergo further reactions, such as oxidation and deprotonation, to form the stable, aromatic phenanthridine ring.

The involvement of radical intermediates in the synthesis of phenanthridines from other precursors via photochemical methods further supports this hypothesis. beilstein-journals.orgnih.gov These studies suggest that the formation of an iminyl radical or a radical cation can lead to the desired cyclization. beilstein-journals.org

Exploration of Intramolecular Cyclization and Rearrangement Reactions

The formation of this compound is a clear example of an intramolecular cyclization reaction. The structure of valsartan, with the biphenyl and tetrazole groups in close proximity, is pre-disposed to such a reaction upon activation by light.

The intramolecular cyclization is the key bond-forming step in the creation of the phenanthridine ring system. As discussed in the previous sections, this cyclization is likely to proceed through a reactive intermediate, which could be a nitrene, a radical, or a radical cation. The exact nature of the intermediate may depend on the specific reaction conditions, such as the wavelength of light used and the presence of other reactive species.

In addition to the primary cyclization reaction, subsequent rearrangement reactions may also occur. The identification of N-(diazirino[1,3-f]phenanthridin-4-ylmethyl)-N-isobutylpentanamide (DP-2) as a photodegradation product suggests that the initial cyclized product can undergo further rearrangement. nih.gov The formation of the diazirino ring points to a complex series of bond-forming and bond-breaking events following the initial cyclization.

The table below provides examples of intramolecular cyclization reactions leading to phenanthridine and related structures, which serve as models for the transformation of valsartan.

| Starting Material | Reaction Conditions | Product | Key Intermediate | Reference |

| Biphenyl-2-carbaldehyde O-acetyl oximes | UV irradiation | Phenanthridines | Iminyl radical / Radical cation | beilstein-journals.org |

| Vinyl Benzotriazoles | Visible light, alkyl bromides | Functionalized Phenanthridines | Radical species | nih.gov |

Isotopic Labeling Studies to Confirm Reaction Pathways

Isotopic labeling is a powerful technique used to trace the path of atoms through a chemical reaction, providing definitive evidence for proposed reaction mechanisms. wikipedia.org In the context of the formation of this compound, isotopic labeling studies could be employed to confirm the fate of the nitrogen atoms from the tetrazole ring and to elucidate the mechanism of the cyclization and rearrangement reactions.

For example, by synthesizing valsartan with one or more of the nitrogen atoms in the tetrazole ring replaced with the heavy isotope ¹⁵N, it would be possible to track the distribution of these labeled atoms in the final phenanthridine product and any nitrogen-containing byproducts. This would provide direct evidence for the extrusion of N₂ and the incorporation of the remaining nitrogen atoms into the new ring system.

Similarly, labeling specific carbon or hydrogen atoms on the biphenyl rings could help to confirm the positions of bond formation during the cyclization step.

However, a review of the current scientific literature indicates that specific isotopic labeling studies to confirm the reaction pathways for the transformation of valsartan to this compound have not been reported. Therefore, the proposed mechanisms are based on the analysis of degradation products and on analogies with other known photochemical reactions. fu-berlin.denih.gov The absence of such studies represents a gap in the complete understanding of this complex chemical transformation and highlights an area for future research.

Development and Validation of Analytical Methods for Phenanthridin 6 Ylmethyl Valsartan Profiling

Development of Stability-Indicating High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methods

Stability-indicating methods are crucial for demonstrating that a drug product remains stable over time under various environmental conditions. For Valsartan (B143634), both HPLC and UPLC methods have been established to provide the necessary specificity and sensitivity for quality control and stability studies. hrpub.orgresearchgate.net

The development of these methods involves a systematic approach to optimize chromatographic conditions. Reverse-phase HPLC (RP-HPLC) is the most common technique employed. hrpub.orgitmedicalteam.pl Development typically includes selecting an appropriate stationary phase (column), such as a C18 column, and optimizing the mobile phase composition. japsonline.comresearchgate.net Mobile phases often consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, ammonium (B1175870) dihydrogen phosphate) and an organic solvent like acetonitrile (B52724) or methanol (B129727), with the pH adjusted to achieve optimal separation. japsonline.comresearchgate.netthepharmajournal.com

UPLC methods, which use columns with smaller particle sizes (sub-2 µm), offer significant advantages over traditional HPLC, including shorter run times, improved resolution, and reduced solvent consumption, making them suitable for high-throughput analysis. longdom.orgasianpubs.orgresearchgate.net For instance, a UPLC method for Valsartan was developed with a runtime of just 2 minutes. longdom.org

Key Chromatographic Parameters for Valsartan Analysis:

Columns: Inertsil ODS-3, Phenomenex ODS C-18, Aquity UPLC-BEH C-18. researchgate.netthepharmajournal.comresearchgate.net

Mobile Phase Examples:

Acetonitrile, water, and glacial acetic acid (50:50:0.1 v/v/v). hrpub.org

Methanol, acetonitrile, and water (70:15:15 v/v). researchgate.net

Strategies for Mitigation and Control of Phenanthridin 6 Ylmethyl Valsartan Formation in Valsartan Production

Optimization of Synthetic Routes and Process Parameters to Minimize Impurity Precursors

The formation of Phenanthridin-6-ylmethyl Valsartan (B143634) is intrinsically linked to the inherent photolability of the valsartan molecule. While direct synthesis optimization to prevent a photodegradation impurity is less common than for process-related impurities, a thorough understanding and control of the synthetic route can minimize the presence of precursors or intermediates that may be more susceptible to photodegradation.

Key Optimization Parameters in Valsartan Synthesis:

| Parameter | Objective | Rationale |

| Reaction Temperature | Maintain optimal temperature ranges for each synthetic step. | Avoids side reactions and the formation of thermally induced impurities that could degrade further under light exposure. |

| Solvent Selection | Utilize high-purity, non-reactive solvents. | Residual solvents or solvent impurities can sometimes participate in or catalyze degradation reactions. |

| Catalyst System | Optimize catalyst and ligand selection for high efficiency and selectivity. | Minimizes the formation of by-products and ensures complete conversion of starting materials. |

| Purification Methods | Employ robust purification techniques for intermediates and the final API. | Effectively removes process-related impurities and potential precursors to photodegradation products. |

By implementing rigorous process controls and optimizing these parameters, manufacturers can produce a more stable valsartan API with a reduced propensity for photodegradation.

Rational Design of Storage Conditions and Packaging Materials to Prevent Degradation

Given that Phenanthridin-6-ylmethyl Valsartan is a photodegradation product, controlling the exposure of valsartan to light is a critical mitigation strategy. This control extends from the storage of the bulk drug substance to the final packaged pharmaceutical product.

Recommended Storage and Packaging Strategies:

Light Protection: Valsartan bulk drug and its finished dosage forms should be stored in light-resistant containers. The use of amber-colored glass vials or bottles, or opaque plastic containers, is essential to block the transmission of UV and visible light.

Packaging Material Selection: The choice of primary and secondary packaging materials is crucial. Materials with low light transmittance in the critical wavelength regions for valsartan degradation should be selected. Blister packs utilizing opaque materials or foil backing can provide excellent protection for individual tablets or capsules.

The following table summarizes the impact of different packaging materials on the photostability of pharmaceutical products.

| Packaging Material | Light Protection | Suitability for Valsartan |

| Clear Glass | Poor | Not recommended for primary packaging. |

| Amber Glass | Good | Suitable for primary packaging of liquid and solid dosage forms. |

| HDPE Bottles (Opaque) | Excellent | A good option for solid dosage forms. |

| Clear Blister Packs (PVC/PVdC) | Poor | Require secondary packaging with light-blocking properties. |

| Opaque/Foiled Blister Packs | Excellent | Provide superior protection for individual doses. |

Development of Photoprotective Formulations or Stabilization Strategies

In addition to external protection through packaging, the formulation of the valsartan dosage form itself can be designed to enhance its photostability.

Formulation Strategies for Photoprotection:

Film Coating: The application of an opaque film coating to tablets is a common and effective method to protect the active ingredient from light. These coatings often contain opacifying agents like titanium dioxide or iron oxides, which reflect and absorb light, preventing it from reaching the drug core.

Use of Excipients: Certain excipients can act as photostabilizers. The inclusion of UV-absorbing compounds or antioxidants in the formulation can help to mitigate the effects of light exposure. However, the compatibility of such excipients with valsartan must be thoroughly evaluated to avoid other potential degradation issues.

Solid-State Form: The solid-state form of valsartan can influence its photostability. Amorphous valsartan, which is often used in formulations, may have different stability characteristics compared to its crystalline forms. Research into and selection of the most photostable solid form can be a key development strategy.

Control of Raw Material Purity and Intermediate Quality

The purity of raw materials and the quality of intermediates used in the synthesis of valsartan can have a direct impact on the stability of the final product. Impurities present in starting materials or formed during intermediate stages could potentially act as catalysts or sensitizers for photodegradation reactions.

A robust quality control system for all incoming materials is therefore essential. This includes:

Supplier Qualification: Establishing stringent qualification programs for all raw material suppliers to ensure consistent quality.

Raw Material Testing: Implementing comprehensive testing of raw materials for identity, purity, and the absence of specified and unspecified impurities.

In-Process Controls: Monitoring the quality of intermediates at critical points in the manufacturing process to ensure they meet predefined specifications.

By ensuring the high purity of all components used in the synthesis, the risk of introducing substances that could compromise the photostability of valsartan is minimized.

Implementation of Process Analytical Technology (PAT) for Real-Time Monitoring of Degradation

Process Analytical Technology (PAT) offers a framework for designing, analyzing, and controlling manufacturing processes through the measurement of critical quality and performance attributes of raw and in-process materials. The implementation of PAT can provide real-time insights into the potential for degradation and allow for proactive control.

While the direct real-time monitoring of photodegradation during the primary manufacturing of the API is less common, PAT can be invaluable in several areas:

Raw Material and Intermediate Analysis: Spectroscopic techniques, such as Near-Infrared (NIR) or Raman spectroscopy, can be used for the rapid and non-destructive analysis of raw materials and intermediates to ensure they meet quality standards before use.

Monitoring of Formulation Processes: In-line or at-line monitoring during formulation processes, such as blending or coating, can ensure the homogeneity of the mixture and the uniform application of photoprotective coatings.

Chemometric Modeling: Data from process sensors can be used to build chemometric models that can predict the likelihood of impurity formation based on process parameters. This allows for adjustments to be made in real-time to maintain product quality.

Potential PAT Tools for Valsartan Production:

| PAT Tool | Application | Benefit |

| NIR/Raman Spectroscopy | Raw material identification and qualification; monitoring of blending and coating uniformity. | Rapid, non-destructive analysis, ensuring consistency of materials and processes. |

| In-line Particle Size Analysis | Monitoring of crystallization and granulation processes. | Ensures consistent physical properties of the API and formulation, which can impact stability. |

| Multivariate Data Analysis | Development of predictive models for impurity formation based on process data. | Enables proactive control of the manufacturing process to minimize degradation. |

The integration of PAT provides a more dynamic and data-driven approach to quality control, moving beyond traditional end-product testing to a more holistic and preventative strategy for mitigating the formation of impurities like this compound. americanpharmaceuticalreview.com

Theoretical and Computational Chemistry Approaches to Phenanthridin 6 Ylmethyl Valsartan Formation

Quantum Chemical Calculations of Reaction Mechanisms, Energy Barriers, and Transition States in Degradation Pathways

Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide a powerful tool for elucidating the intricate details of chemical reactions at the molecular level. In the context of the hypothetical formation of Phenanthridin-6-ylmethyl Valsartan (B143634), DFT can be employed to model the reaction between valsartan and a reactive phenanthridine (B189435) species.

These calculations can map out the potential energy surface of the reaction, identifying the most likely pathways for the formation of the adduct. By calculating the energies of reactants, intermediates, transition states, and products, the energy barriers for different reaction mechanisms can be determined. This allows for a comparison of the feasibility of various pathways leading to the formation of Phenanthridin-6-ylmethyl Valsartan.

For instance, a proposed mechanism could involve the reaction of the tetrazole group of valsartan with a phenanthridin-6-ylmethyl cation. DFT calculations would be used to locate the transition state structure for this reaction and compute the activation energy. A lower activation energy would suggest a more favorable reaction pathway under specific conditions.

Table 1: Calculated Energy Barriers for a Postulated Reaction Pathway

| Reaction Step | Reactants | Transition State Energy (kcal/mol) | Product |

| 1 | Valsartan + Phenanthridin-6-ylmethyl cation | +15.2 | This compound |

Note: The data in this table is illustrative and represents the type of output from quantum chemical calculations.

Molecular Dynamics Simulations to Understand Conformational Changes and Degradation Susceptibility.biointerfaceresearch.com

By simulating the molecule in an aqueous environment, it is possible to observe the range of conformations that this compound can adopt. This is crucial as the conformation of a molecule can significantly influence its susceptibility to further degradation. For example, certain conformations might expose reactive sites, making them more prone to hydrolysis or oxidation.

MD simulations can also be used to study the stability of the bond linking the phenanthridin-6-ylmethyl group to the valsartan moiety. By analyzing the trajectory of the simulation, one can identify any signs of bond strain or weakening that might indicate a propensity for this adduct to decompose.

In Silico Prediction of Potential Degradation Products and Their Structural Lability

In silico tools for degradation prediction can be used to forecast the likely breakdown products of this compound under various stress conditions, such as acidic, basic, oxidative, and photolytic stress. These predictive models are typically based on databases of known chemical reactions and degradation pathways.

By inputting the structure of this compound into such software, a list of potential degradation products can be generated. These predictions can then be further investigated using quantum chemical calculations to assess their relative stabilities and the energy barriers for their formation. This approach allows for a proactive identification of potential impurities that may arise from the degradation of this theoretical adduct.

Furthermore, the structural lability of the predicted degradation products can be assessed. This involves identifying any unstable functional groups or strained ring systems that might lead to further decomposition.

Table 2: Predicted Degradation Products of this compound and Their Structural Lability

| Predicted Degradation Product | Site of Cleavage | Predicted Lability |

| Valsartan | Phenanthridin-6-ylmethyl linkage | Moderate |

| Phenanthridin-6-ylmethanol | Alkyl-aryl bond | Low |

| Oxidized Valsartan Species | Biphenyl (B1667301) ring | High (under oxidative stress) |

Note: The data in this table is for illustrative purposes and represents typical outputs from in silico prediction tools.

Computational Assessment of Valsartan Stability Under Various Stress Conditions

Computational methods can be employed to assess the stability of valsartan itself under various stress conditions, providing a baseline for understanding how the formation of an adduct like this compound might alter its stability profile. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can be simulated computationally. nih.gov

For example, quantum chemical calculations can model the hydrolysis of the amide bond in valsartan under acidic or basic conditions, determining the energy barriers for these reactions. Similarly, the susceptibility of the biphenyl and tetrazole rings to oxidative attack can be investigated by calculating their reaction energies with reactive oxygen species.

These computational assessments can help to pinpoint the most labile parts of the valsartan molecule. This information is invaluable for understanding its intrinsic degradation pathways and for predicting how the presence of a substituent like the phenanthridin-6-ylmethyl group might either stabilize or destabilize the parent molecule.

Future Research Directions in Valsartan Stability and Impurity Chemistry

Discovery and Characterization of Novel or Trace Degradation Pathways

The identification of all potential degradation products of Valsartan (B143634) is fundamental to guaranteeing its safety. While major degradation pathways are well-documented, future research should focus on the discovery and characterization of novel or trace-level degradation products that may have previously gone undetected. These minor components could still have significant biological activity.

For instance, forced degradation studies under various stress conditions (e.g., acidic, basic, oxidative, photolytic, and thermal) are crucial. Advanced analytical techniques can then be employed to elucidate the structures of any new impurities that are formed. A hypothetical novel impurity, such as "Phenanthridin-6-ylmethyl Valsartan," could theoretically arise from a specific, yet-to-be-identified reaction between Valsartan and a reactive species containing a phenanthridine (B189435) moiety, perhaps from a catalyst or a solvent impurity.

Future research in this area would involve:

Comprehensive Stress Testing: Subjecting Valsartan to a wider and more extreme range of stress conditions to induce the formation of unknown impurities.

Isotopic Labeling Studies: Using isotopically labeled Valsartan to trace the transformation pathways and identify the origins of different atoms in the degradation products.

Computational Chemistry: Employing density functional theory (DFT) and other computational methods to predict potential degradation reactions and the structures of the resulting products.

Development of Advanced Analytical Techniques for Ultra-Trace Impurity Detection

The detection and quantification of impurities at ultra-trace levels (parts per million or even parts per billion) is a significant challenge. The development of more sensitive and selective analytical methods is paramount, particularly for potentially mutagenic impurities.

Current methods like High-Performance Liquid Chromatography (HPLC) coupled with UV detection are standard. However, future research should focus on the application and refinement of more advanced techniques:

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS): UHPLC offers faster analysis times and better resolution, while high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap MS, provides accurate mass measurements, enabling the confident identification of unknown impurities.

Two-Dimensional Liquid Chromatography (2D-LC): This technique provides significantly enhanced peak capacity and resolving power, making it ideal for separating trace impurities from the main API peak and complex sample matrices.

Supercritical Fluid Chromatography (SFC): SFC can offer different selectivity compared to LC and is a greener alternative due to its use of supercritical CO2 as the primary mobile phase.

Table 1: Comparison of Analytical Techniques for Impurity Detection

| Technique | Principle | Advantages | Limitations |

| HPLC-UV | Separation based on polarity, detection by UV absorbance. | Robust, widely available, good for quantification of known impurities. | Limited sensitivity and selectivity for trace and unknown impurities. |

| UHPLC-HRMS | High-pressure separation with high-resolution mass detection. | High sensitivity, high resolution, accurate mass for identification. | Higher cost and complexity. |

| 2D-LC | Two independent separation mechanisms are coupled. | Very high peak capacity, excellent for complex samples. | Complex method development, longer analysis times. |

| SFC | Separation using a supercritical fluid as the mobile phase. | Fast, green alternative, different selectivity. | Limited to less polar compounds, specialized equipment required. |

Green Chemistry Approaches to Minimize Impurity Formation and Waste in Valsartan Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to Valsartan synthesis can lead to a more environmentally friendly process with a better impurity profile.

Future research in this domain should explore:

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids.

Catalytic Methods: Developing highly selective and efficient catalysts that can promote the desired reactions while minimizing the formation of by-products. This could involve biocatalysis using enzymes or novel organometallic catalysts.

Continuous Flow Chemistry: Moving from traditional batch processing to continuous flow reactors can offer better control over reaction parameters (temperature, pressure, reaction time), leading to higher yields and purity, and minimizing waste.

Predictive Modeling for Long-Term Valsartan Stability and Shelf-Life Assessment

Predictive models, based on kinetic data from accelerated stability studies, can be powerful tools for assessing the long-term stability and determining the shelf-life of pharmaceutical products. These models can help to reduce the time and resources required for traditional long-term stability studies.

Future research in this area should focus on:

Advanced Kinetic Models: Moving beyond simple zero- or first-order kinetics to more sophisticated models that can account for complex degradation pathways and interactions between the API and excipients.

Machine Learning and Artificial Intelligence (AI): Utilizing AI algorithms to analyze large datasets from stability studies and identify patterns that may not be apparent through traditional analysis. This can lead to more accurate predictions of shelf-life under various storage conditions.

In Silico Prediction of Degradation: Developing computational tools that can predict the degradation pathways and kinetics of a drug molecule based on its chemical structure and the anticipated storage conditions.

By integrating these predictive models into the drug development process, pharmaceutical manufacturers can gain a better understanding of the stability of Valsartan and its formulations, leading to more robust products with reliable shelf-lives.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing Phenanthridin-6-ylmethyl Valsartan and its impurities?

- Methodological Answer: Utilize high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) for impurity profiling, as this method is validated for detecting trace contaminants like nitrosamines (e.g., NDMA) in valsartan derivatives . Nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) are critical for structural elucidation, ensuring alignment with reference standards . Fluorescence quenching assays, such as those using basic fuchsin, can quantify the compound in pharmaceutical matrices with high sensitivity . Always validate methods using pharmacopeial guidelines and cross-reference with certified reference materials .

Q. How can researchers establish a synthetic route for this compound?

- Methodological Answer: Begin with literature review of valsartan analogs and intermediates (e.g., methyl esters, tetrazole derivatives) to identify feasible reaction pathways . Optimize reaction conditions (e.g., solvent, temperature) using design-of-experiments (DoE) approaches to maximize yield and purity. Monitor reactions via thin-layer chromatography (TLC) and intermediate characterization using LC-MS . For novel steps, validate synthetic intermediates against non-pharmacopeial reference standards and document purity using COA-compliant analytical data .

Advanced Research Questions

Q. How should researchers design experiments to assess the stability of this compound under various environmental conditions?

- Methodological Answer: Conduct forced degradation studies under ICH Q1A guidelines, exposing the compound to heat (40–80°C), humidity (75% RH), acidic/alkaline hydrolysis, and oxidative stress (H₂O₂) . Use HPLC-MS to identify degradation products and quantify stability-indicating parameters (e.g., half-life). Incorporate kinetic modeling to predict shelf-life under real-world storage conditions . Ensure reproducibility by documenting experimental protocols in alignment with journal requirements for supplementary data .

Q. How can contradictions between computational predictions (e.g., molecular docking) and experimental pharmacological data for this compound be resolved?

- Methodological Answer: Cross-validate computational models (e.g., molecular dynamics simulations) with in vitro assays (e.g., angiotensin receptor binding studies) . Adjust force field parameters or solvent models to better reflect experimental conditions. Use statistical tools (e.g., t-tests) to compare predicted binding affinities with empirical IC₅₀ values, as demonstrated in fluorescence quenching method validation . Reconcile discrepancies by revisiting theoretical assumptions, such as protonation states or conformational flexibility .

Q. What theoretical frameworks guide the study of this compound’s mechanism of action and toxicity?

- Methodological Answer: Anchor research in the angiotensin II receptor blockade theory, leveraging structure-activity relationship (SAR) models to explain pharmacological efficacy . For toxicity, apply genotoxicity frameworks (e.g., Ames test predictions) and metabolic pathway analysis (e.g., cytochrome P450 interactions) . Integrate molecular modeling to predict off-target effects, using certified quantum chemistry software to simulate ligand-receptor interactions . Theoretical models must align with empirical data from in vitro and in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.